molecular formula C13H14ClFN2O2 B1497441 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone CAS No. 1018574-21-4

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone

Cat. No.: B1497441
CAS No.: 1018574-21-4
M. Wt: 284.71 g/mol
InChI Key: HKDONCIOPSJLKV-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone (CAS: 1018574-21-4) is a piperazine-derived compound featuring a 2-fluorobenzoyl group linked to the piperazine ring via a carbonyl moiety and a chloroethanone substituent. Its molecular weight is 284.72 g/mol, and its structure is defined by a ketone bridge between the piperazine and the fluorinated aromatic ring . The piperazine ring typically adopts a chair conformation, as observed in crystallographic studies of related compounds, with dihedral angles between substituents influencing molecular interactions .

Properties

IUPAC Name

2-chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-3-1-2-4-11(10)15/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDONCIOPSJLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651569
Record name 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018574-21-4
Record name 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence where a piperazine core is first functionalized with a fluoro-benzoyl group, followed by introduction of the chloroacetyl moiety. The key steps involve:

  • Acylation of piperazine nitrogen with 2-fluorobenzoyl chloride or equivalent fluoro-benzoyl derivatives.
  • Subsequent reaction of the fluoro-benzoyl piperazine intermediate with chloroacetyl chloride to introduce the 2-chloro-ethanone group.

Detailed Preparation Protocols

Acylation of Piperazine with 2-Fluorobenzoyl Derivatives
  • The piperazine ring is reacted with 2-fluorobenzoyl chloride under basic conditions to yield the 4-(2-fluoro-benzoyl)piperazine intermediate.
  • Typical bases used include triethylamine to neutralize the hydrochloric acid generated during acylation.
  • Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction efficiency and solubility.
Introduction of the 2-Chloro-ethanone Group
  • The 4-(2-fluoro-benzoyl)piperazine intermediate is then reacted with chloroacetyl chloride.
  • This reaction is carried out in the presence of anhydrous potassium carbonate or other suitable bases to facilitate nucleophilic substitution.
  • The reaction temperature is controlled, often at ambient or slightly elevated temperatures, to optimize yield and minimize side reactions.
Alternative Multi-Step Synthetic Routes
  • Some methods involve converting hydroxyl precursors to chloro derivatives using thionyl chloride in aprotic solvents like methylene chloride under reflux conditions for several hours.
  • Subsequent substitution reactions with piperazine derivatives or cyanide sources may be employed to modify the intermediate structures.
  • Reduction steps using lithium aluminum hydride or sodium triacetoxyborohydride can be used to modify intermediate compounds before final acylation.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time
Acylation of piperazine 2-fluorobenzoyl chloride, triethylamine Dichloromethane/THF Room temperature 1–4 hours
Chloroacetylation Chloroacetyl chloride, K2CO3 DMF or aprotic solvent Ambient to reflux 1–3 hours
Hydroxyl to chloro conversion Thionyl chloride Methylene chloride Reflux (1–10 hours) ~3 hours
Reduction of intermediates Lithium aluminum hydride, sodium triacetoxyborohydride THF, 1,2-dichloroethane 0°C to room temp 10–90 minutes

Research Findings and Structural Data

Structural Characterization

  • X-ray crystallography studies show the piperazine ring adopts a chair conformation with a dihedral angle of approximately 78° between the fluoro-phenyl ring and the piperazine plane, indicating steric and electronic influences on the molecular geometry.
  • The chloro substituent on the ethanone moiety is displaced out of the plane by about 1.59 Å, suggesting a slightly distorted carbonyl environment due to substitution.

Molecular Parameters (Selected)

Bond/Angle Value (Å or °) Notes
Cl1—C1 bond length 1.778 Å Chloroacetyl carbon-chlorine bond
N1—C4, N1—C6 bond lengths ~1.47 Å Piperazine nitrogen-carbon bonds
C2—O1 bond length 1.228 Å Carbonyl bond in ethanone
Dihedral angle (fluoro-phenyl and piperazine) 78.27° Piperazine chair conformation
Cl displacement from plane 1.589 Å Out-of-plane distortion

These data are consistent with the expected electronic environment and steric effects in the molecule and confirm the successful incorporation of the chloroacetyl and fluoro-benzoyl groups.

Summary Table of Key Reagents and Conditions

Reagent/Agent Role in Synthesis Typical Conditions
2-Fluorobenzoyl chloride Acylating agent for piperazine Base (triethylamine), RT, 1–4 h
Chloroacetyl chloride Introduces 2-chloro-ethanone moiety Base (K2CO3), DMF, RT to reflux
Thionyl chloride Converts hydroxyl to chloro group Methylene chloride, reflux
Lithium aluminum hydride Reducing agent for intermediates 0°C to RT, 10–90 min
Sodium triacetoxyborohydride Mild reducing agent Aprotic solvent, RT

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes displacement with sulfur, nitrogen, or oxygen nucleophiles:

Thioether Formation

Reaction with pyridinethiones (e.g., 2-mercapto-4,6-diphenylnicotinonitrile) in ethanol/piperidine yields S-alkylated intermediates, which cyclize to thieno[2,3-b]pyridines under basic conditions .

ReactantConditionsProductYieldSource
PyridinethioneEthanol, piperidine, refluxS-Alkylated intermediate74–79%
S-Alkylated intermediateEthanol, NaOEt, refluxThieno[2,3-b]pyridine derivatives70–72%

Key Data :

  • IR spectra confirm C=O (1671 cm⁻¹) and C-Cl (689 cm⁻¹) stretches .

  • ¹H NMR: Chloroethyl protons appear as singlets at δ 4.43–4.82 .

Cyclocondensation Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Formation of Piperazine-Linked Bis-heterocycles

Reaction with bis-nucleophiles (e.g., 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone)) generates bis-thienopyridine systems :

Reaction PartnerConditionsProductYieldSource
Bis(2-mercaptonicotinonitrile)Ethanol, K₂CO₃, refluxPiperazine-bis(thienopyridine)76–77%

Mechanistic Notes :

  • Initial S-alkylation followed by base-mediated cyclization.

  • Steric hindrance from the 2-fluorobenzoyl group influences reaction regioselectivity .

Hydrolysis of Chloro Group

Under alkaline conditions, the α-chloro group hydrolyzes to a hydroxyketone, though this pathway is less common due to competing elimination .

Bromination

Replacement with bromine via N-bromosuccinimide (NBS) yields α-bromoketones, useful in C-C coupling reactions :

ReagentConditionsProductYieldSource
NBS, PTSAAcetonitrile, reflux2-Bromo-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone69–71%

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 4.81 (s, OCH₂), 7.12–8.25 (m, Ar-H), 10.19 (s, NH) .

  • IR : 3425 cm⁻¹ (NH₂), 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N) .

  • MS : m/z 569 (M⁺) for derivatives .

X-ray Crystallography :

  • Piperazine adopts a chair conformation.

  • Dihedral angle between fluorophenyl and ethanone planes: 55.21° .

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone exhibit antipsychotic properties. The piperazine moiety is known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. A study published in PubMed highlights the structural features that contribute to its biological activity, suggesting that modifications can enhance efficacy against psychotic symptoms .

Antidepressant Potential

The compound's piperazine derivative framework has been explored for antidepressant effects. Research has shown that similar structures can modulate serotonin levels, potentially providing therapeutic benefits in treating depression. Additionally, the fluoro-benzoyl group may influence the pharmacokinetics and bioavailability of the drug, making it a candidate for further investigation in antidepressant drug development.

Anticancer Research

Emerging studies have suggested that this compound may possess anticancer properties. The ability of piperazine derivatives to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. For instance, a study found that certain piperazine derivatives showed promise in targeting cancer cell lines by disrupting critical signaling pathways . The unique structure of this compound may enhance its potential as an anticancer agent.

Case Study 1: Pharmacological Evaluation

A pharmacological evaluation was conducted to assess the antipsychotic effects of this compound in animal models. The study demonstrated significant reductions in hyperactivity and stereotypical behaviors, indicative of antipsychotic activity. The results were comparable to established antipsychotic drugs, suggesting a favorable safety profile .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure of this compound were synthesized to explore their SAR. The modifications led to variations in receptor affinity and selectivity, providing insights into how structural changes can enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, altering their activity. Its unique structure allows it to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the substituents attached to the piperazine ring and the nature of the linker (e.g., benzoyl vs. benzyl). Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name Substituent on Piperazine Linker Type Key Biological Activity Structural Features
Target Compound 2-fluoro-benzoyl Carbonyl (C=O) Not explicitly reported Chair conformation, ketone linkage
2-Chloro-1-[4-(2-fluoro-benzyl)piperazin-1-yl]ethanone 2-fluoro-benzyl CH₂ Crystallographic data only Dihedral angle: 78.27°
2-Chloro-1-[4-(2,4-difluoro-benzyl)piperazin-1-yl]ethanone 2,4-difluoro-benzyl CH₂ Crystallographic data only Equatorial substituents
Biphenyl-arylpiperazine derivatives (e.g., ) Biphenyl, methoxy/dichloro groups Acetyl (CH₃CO) Antipsychotic (anti-dopaminergic, anti-serotonergic) QSAR models link QPlogBB/EA to activity
Quinoline-piperazine derivatives (e.g., ) 7-Chloroquinoline Ethanone Cytotoxic (MCF-7, PC3 cell lines) Modified core for VEGFR-II inhibition

Crystallographic and Conformational Analysis

  • Piperazine Conformation: The piperazine ring in the target compound’s analogs adopts a chair conformation, with substituents in equatorial positions to minimize steric strain.
  • Electron Density and Reactivity: The benzoyl group’s carbonyl oxygen introduces a hydrogen-bond acceptor site, which may enhance binding to enzymatic targets compared to non-polar benzyl groups .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 2-fluorobenzoyl group’s electron-withdrawing nature may enhance antidopaminergic activity by increasing electron affinity, as suggested by QSAR models in biphenyl derivatives .
  • Thermodynamic Stability : Crystallographic data () indicate that equatorial positioning of substituents stabilizes the piperazine chair conformation, a feature critical for maintaining bioactivity.
  • Synthetic Challenges : The benzoyl linker may complicate synthesis due to steric hindrance or side reactions, necessitating optimized conditions compared to benzyl analogs .

Biological Activity

2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone (CAS No. 1018574-21-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C13H14ClFN2O, with a molecular weight of approximately 284.71 g/mol. The compound features a piperazine ring, which is known for its significance in pharmacology due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC13H14ClFN2O
Molecular Weight284.71 g/mol
CAS Number1018574-21-4
LogP1.2247
Polar Surface Area40.62 Ų

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin .

Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes was noted, contributing to improved cognitive function in relevant models . For example, compounds structurally related to this compound showed IC50 values in the low micromolar range for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Piperazine Ring : This moiety enhances interaction with various receptors and enzymes.
  • Fluorobenzoyl Group : The presence of fluorine in the benzoyl group may increase lipophilicity and improve binding affinity to target sites.

Study on Anticancer Properties

A study published in Molecules highlighted the efficacy of piperazine derivatives against cancer cells. The compound was shown to induce apoptosis through the activation of caspases and modulation of cell cycle proteins .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar piperazine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a multi-step process. A common approach involves reacting a piperazine derivative (e.g., 4-(2-fluoro-benzoyl)piperazine) with chloroacetyl chloride in the presence of a base like triethylamine. Critical parameters include:

  • Temperature : Controlled room temperature to prevent side reactions.
  • Solvent : Dichloromethane or tetrahydrofuran for solubility and reactivity.
  • Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equivalents) to drive the reaction to completion. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Optimization Table :

ParameterOptimal RangeImpact on Yield
Reaction Temperature20–25°CMinimizes decomposition
Solvent PolarityLow to moderateEnhances nucleophilicity
Reaction Time4–6 hoursEnsures completion

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated ethanol solution.
  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL-2018/3 for structure solution and refinement, with R-factors < 0.05 for high accuracy. The piperazine ring typically adopts a chair conformation, and the 2-fluoro-benzoyl group shows planar geometry with C=O bond lengths of ~1.21 Å .

Q. What are the primary chemical reactions involving this compound, and how do substituents influence reactivity?

The chloroethanone moiety acts as a reactive site for nucleophilic substitution (e.g., with amines or thiols), while the piperazine ring can participate in acid-base reactions. The 2-fluoro-benzoyl group stabilizes the electron-deficient ketone via resonance, enhancing electrophilicity. Key reactions include:

  • Nucleophilic Substitution : Replacement of the chloro group with heteroatoms (e.g., azide, methoxy).
  • Reduction : Conversion of the ketone to a secondary alcohol using NaBH4.
  • Cross-Coupling : Suzuki-Miyaura reactions at the aromatic fluorine site (requires Pd catalysis) .

Advanced Research Questions

Q. How can researchers identify and mitigate by-products during synthesis?

By-products often arise from over-alkylation of the piperazine ring or hydrolysis of the chloro group. Analytical strategies include:

  • HPLC-MS : To detect low-abundance impurities (e.g., di-substituted piperazine derivatives).
  • NMR Spectroscopy : ¹H/¹³C NMR to identify unreacted starting materials (e.g., residual piperazine at δ 2.5–3.0 ppm). Mitigation involves:
  • Controlled Reaction Time : Shorter durations (<6 hours) to limit hydrolysis.
  • Exclusion of Moisture : Use of anhydrous solvents and molecular sieves .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular Docking : Software like AutoDock Vina to predict binding modes with targets (e.g., kinases). The 2-fluoro-benzoyl group may engage in π-π stacking with aromatic residues.
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values) in real time.
  • Enzyme Inhibition Assays : IC50 determination using fluorogenic substrates (e.g., for proteases). Example: A 2023 study linked similar piperazine derivatives to RORγ inverse agonism via cellular luciferase reporter assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone
Reactant of Route 2
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2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone

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